molecular formula C16H17NO2 B5697061 N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide

Cat. No. B5697061
M. Wt: 255.31 g/mol
InChI Key: HAEKSIYYADPCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide, also known as flumazenil, is a benzodiazepine antagonist that is used in scientific research to study the effects of benzodiazepines on the central nervous system. Flumazenil was first synthesized in 1981 by Roche Laboratories and has since been used in a variety of scientific studies.

Mechanism of Action

Flumazenil works by binding to the benzodiazepine receptor in the brain and blocking the effects of benzodiazepines. This receptor is responsible for the sedative and anxiolytic effects of benzodiazepines, and blocking it can reverse these effects.
Biochemical and Physiological Effects:
Flumazenil has been shown to have minimal effects on the body when used in laboratory experiments. It does not produce sedation or anxiolysis on its own, but instead blocks the effects of benzodiazepines. Flumazenil has a short half-life and is rapidly metabolized by the liver.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide in lab experiments is that it allows researchers to study the effects of benzodiazepines without the confounding effects of sedation and anxiolysis. However, N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide has a short half-life and must be administered frequently to maintain its effects. It also has limited use in studying the long-term effects of benzodiazepine use.

Future Directions

There are several future directions for research involving N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide. One area of interest is the use of N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide in the treatment of benzodiazepine dependence and withdrawal. Flumazenil has been shown to reduce withdrawal symptoms in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the use of N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide in the treatment of cognitive impairment. Flumazenil has been shown to improve cognitive function in animal models, and further research is needed to determine its potential use in humans.

Synthesis Methods

The synthesis of N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide involves the reaction of 3-methoxyaniline with 4-methylbenzoyl chloride to form N-(3-methoxyphenyl)-4-methylbenzamide. This compound is then reacted with acetic anhydride and sodium acetate to form N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide, or N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide.

Scientific Research Applications

Flumazenil is primarily used in scientific research to study the effects of benzodiazepines on the central nervous system. Benzodiazepines are a class of drugs that are commonly used to treat anxiety and insomnia, but they can also have negative side effects such as sedation and memory impairment. Flumazenil is used to block the effects of benzodiazepines and study their mechanisms of action.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-6-8-13(9-7-12)10-16(18)17-14-4-3-5-15(11-14)19-2/h3-9,11H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKSIYYADPCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide

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